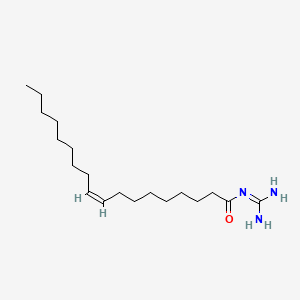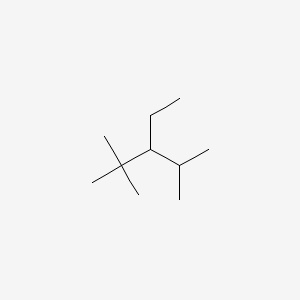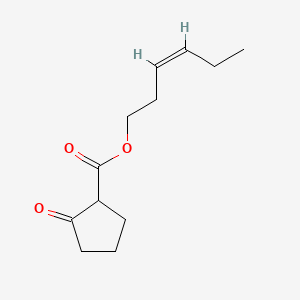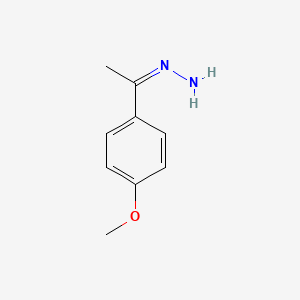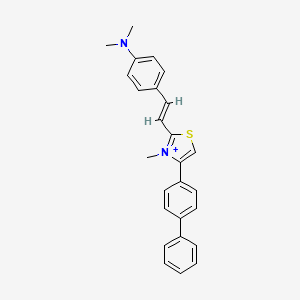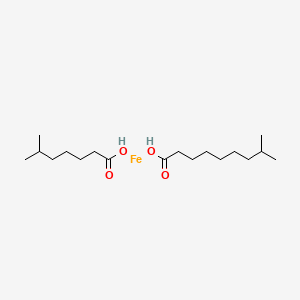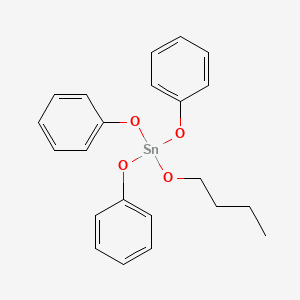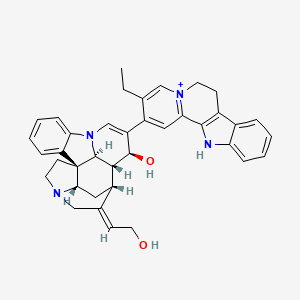
Strychochrysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strychochrysine is a bisindole alkaloid isolated from the roots of the Strychnos nux-vomica plant This compound is known for its unique chemical structure and potential biological activities
Méthodes De Préparation
Strychochrysine is typically isolated from the roots of Strychnos nux-vomica through a series of extraction and purification steps . The isolation process involves the use of solvents such as methylene chloride and various chromatographic techniques to separate and purify the compound. Detailed spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, are employed to confirm the structure of this compound .
Analyse Des Réactions Chimiques
Strychochrysine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
Chemistry: Strychochrysine serves as a valuable compound for studying the synthesis and reactivity of bisindole alkaloids.
Biology: Research has shown that this compound exhibits significant biological activities, including antiplasmodial and antimalarial properties. These activities make it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of strychochrysine involves its interaction with specific molecular targets and pathways. This compound is known to act as an antagonist of glycine and acetylcholine receptors, primarily affecting the motor nerve fibers in the spinal cord . This interaction leads to the inhibition of neurotransmitter binding, resulting in the modulation of muscle contraction and other physiological processes .
Comparaison Avec Des Composés Similaires
Strychochrysine is part of a larger family of bisindole alkaloids, which includes compounds such as strychnine, brucine, and vomicine . Compared to these similar compounds, this compound exhibits unique chemical and biological properties. For instance, while strychnine is well-known for its toxic effects, this compound has shown promising antiplasmodial activity . This distinction highlights the potential of this compound as a valuable compound for further research and development.
Propriétés
Numéro CAS |
201009-99-6 |
|---|---|
Formule moléculaire |
C38H39N4O2+ |
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
(1R,11S,12R,13R,14E,19S,21S)-10-(3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-14-(2-hydroxyethylidene)-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,9-tetraen-11-ol |
InChI |
InChI=1S/C38H38N4O2/c1-2-22-19-40-14-11-25-24-7-3-5-9-30(24)39-35(25)32(40)17-26(22)28-21-42-31-10-6-4-8-29(31)38-13-15-41-20-23(12-16-43)27(18-33(38)41)34(36(28)44)37(38)42/h3-10,12,17,19,21,27,33-34,36-37,43-44H,2,11,13-16,18,20H2,1H3/p+1/b23-12-/t27-,33-,34-,36+,37-,38+/m0/s1 |
Clé InChI |
QXXYTXDTJHCEMI-KQSYCOFHSA-O |
SMILES isomérique |
CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@H]([C@@H]3O)[C@H]\6C[C@H]7[C@@]5(CCN7C/C6=C/CO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9 |
SMILES canonique |
CCC1=C[N+]2=C(C=C1C3=CN4C5C(C3O)C6CC7C5(CCN7CC6=CCO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



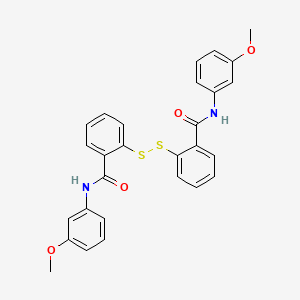

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
